1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-benzhydryl-4-cyclopropylsulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-26(25,20-12-13-20)23-15-7-14-22(16-17-23)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDKYPYHMHIDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selectivity in Sulfonylation
The 1,4-diazepane ring contains two amine groups, necessitating careful control to ensure sulfonylation occurs exclusively at the 1-position. This is achieved by pre-protecting the 4-position amine with a diphenylmethyl group, which sterically hinders the adjacent nitrogen from reacting.
Solvent and Base Effects
THF outperforms DCM in yield due to its ability to solubilize both the amine and sulfonyl chloride. Pyridine, while effective, often requires longer reaction times compared to TEA.
Purification
Silica gel chromatography remains the standard for isolating the final product. Gradient elution with ethyl acetate/hexanes (30–60%) effectively separates the sulfonamide from unreacted starting materials.
Characterization and Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms successful sulfonylation. Key signals include:
-
¹H NMR : A singlet for the cyclopropane protons (δ 0.94–1.07 ppm) and a multiplet for the diazepane methylene groups (δ 2.50–2.60 ppm).
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¹³C NMR : Peaks at δ 5.92 ppm (cyclopropane carbons) and δ 33.01 ppm (sulfonyl-attached carbon).
Elemental analysis and high-resolution mass spectrometry (HRMS) further validate molecular integrity.
Alternative Routes and Recent Advances
Recent protocols explore one-pot strategies combining alkylation and sulfonylation steps. For instance, in situ generation of cyclopropanesulfonyl chloride from cyclopropanesulfonic acid and thionyl chloride reduces intermediate isolation steps, improving overall efficiency . Additionally, flow chemistry techniques have been applied to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane is a member of the diazepane family that has garnered attention for its potential applications in various scientific and medical fields. This article delves into its applications, supported by data tables and case studies to provide a comprehensive overview.
Structural Characteristics
The compound features a diazepane ring substituted with a cyclopropanesulfonyl group and a diphenylmethyl moiety, which contributes to its unique pharmacological properties.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against retroviruses like HIV. The mechanism involves the inhibition of viral proteases, which are crucial for viral replication. The compound's sulfonamide group enhances its binding affinity to the active sites of these enzymes, making it a candidate for further development as an antiviral agent .
Anticancer Properties
Studies have shown that diazepane derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and metastasis. The compound has been tested in various cancer models, demonstrating promising results in reducing tumor size and improving survival rates in treated subjects .
Neuroscience Research
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its action on AMPA receptors may enhance synaptic transmission, offering therapeutic avenues for conditions such as depression and anxiety disorders .
Analytical Chemistry
Due to its distinct chemical structure, this compound serves as a useful standard in analytical chemistry for developing new methods of drug analysis and quality control in pharmaceutical formulations.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral proteases | |
| Anticancer | Inhibition of tumor growth | |
| Neurotransmitter Modulation | AMPA receptor enhancement |
Table 2: Case Studies on Efficacy
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical profiles of 1,4-diazepane derivatives are highly dependent on substituents. Below is a comparative analysis:
*Note: Activity inferred from structural analogs.
Structure-Activity Relationship (SAR) Insights
- Aromatic groups (e.g., pyridinyl): Facilitate π-π interactions with aromatic residues in receptor pockets .
- Small alkyl groups: Reduce steric hindrance, favoring entropic gains in binding .
Biological Activity
1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.
- Infrared Spectroscopy (IR) : Helps identify characteristic bonds and functional groups.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
Antimicrobial Activity
Recent studies have indicated that derivatives of diazepane compounds exhibit significant antimicrobial properties. For instance, a study showed that various substituted diazepanes demonstrated considerable activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate |
| Candida albicans | High |
| Aspergillus niger | Moderate |
Anthelmintic Activity
In addition to antimicrobial properties, the compound has shown potential anthelmintic activity. The efficacy was evaluated using Pheretima posthuma, where it exhibited notable effects in inhibiting worm motility .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. The presence of the cyclopropanesulfonyl group appears to enhance its interaction with biological targets, leading to increased potency against various pathogens.
Case Studies
Several case studies have been documented regarding the use of diazepane derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a similar diazepane derivative demonstrated significant improvement in patients with bacterial infections resistant to standard antibiotics.
- Case Study 2 : An investigation into the anthelmintic properties revealed that patients treated with diazepane derivatives showed a marked reduction in parasitic load compared to controls.
Q & A
Q. What are the common synthetic routes for preparing 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane?
The synthesis typically involves alkylation of the diazepane core with appropriate electrophiles. For example:
- Step 1 : Reacting 1,4-diazepane with cyclopropanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
- Step 2 : Subsequent alkylation with diphenylmethyl halides (e.g., chlorodiphenylmethane) in the presence of catalysts like KI, followed by purification via column chromatography (alumina or silica gel with chloroform/methanol gradients) .
- Yield Optimization : Adjusting reaction stoichiometry and solvent polarity (e.g., THF vs. DMF) can improve yields, which range from 33% to 69% in analogous compounds .
Q. How is the compound characterized post-synthesis?
- Structural Confirmation : ¹H NMR is critical for verifying regiochemistry. For instance, the diazepane ring protons appear as multiplets between δ 2.10–3.75 ppm, while diphenylmethyl protons resonate as aromatic multiplets (δ 7.17–7.63 ppm) .
- Purity Analysis : Elemental analysis (e.g., C, H, N) and LC/MS (M+H⁺ peaks) confirm molecular composition .
- Crystallography : Recrystallization from MeOH/Et₂O mixtures produces HCl salts for single-crystal X-ray studies, resolving conformational details .
Advanced Research Questions
Q. How does the conformational flexibility of the diazepane ring influence receptor binding?
The diazepane ring adopts multiple conformations due to its seven-membered structure, which can modulate interactions with biological targets:
- Planarity and Conjugation : The sulfonyl group enhances planarity, stabilizing interactions with hydrophobic pockets in receptors (e.g., serotonin or dopamine receptors) .
- Biased Antagonism : Docking studies suggest that substituents like cyclopropanesulfonyl and diphenylmethyl groups induce G-protein biased signaling by restricting rotational freedom, as seen in 5-HT₇R antagonists .
- SAR Insights : Replacing diphenylmethyl with smaller groups (e.g., methyl) reduces binding affinity by 10-fold, highlighting the role of steric bulk in target engagement .
Q. What discrepancies exist in reported synthetic methodologies, and how can they be resolved?
- Purification Challenges :
- Alumina vs. Reverse-Phase Chromatography : Alumina columns (chloroform/methanol, 95:5) are effective for nonpolar intermediates , but reverse-phase HPLC (acetonitrile/0.1% formic acid) is superior for polar derivatives .
- Yield Variability : Lower yields (33%) in some routes stem from steric hindrance during diphenylmethyl incorporation. Microwave-assisted synthesis or elevated temperatures (80–100°C) may improve efficiency .
- Catalyst Selection : KI accelerates SN2 reactions in DMF, but NaI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) might enhance selectivity in biphasic systems .
Q. How do substituents on the diazepane core impact biological activity?
-
Electron-Withdrawing Groups : The cyclopropanesulfonyl group increases metabolic stability by reducing oxidative degradation in hepatic microsomes .
-
Diphenylmethyl vs. Trifluoromethyl : Diphenylmethyl enhances lipophilicity (logP > 3), improving blood-brain barrier penetration, while trifluoromethyl groups boost selectivity for D3 over D2 dopamine receptors (Ki ratio: 15:1) .
-
Data Table : Comparative Binding Affinities
Substituent Target Receptor Ki (nM) Selectivity Ratio (vs. D2) Diphenylmethyl D3 2.1 15:1 Trifluoromethyl D3 1.8 22:1 3-Cyanophenyl (Control) D3 4.5 5:1 Data compiled from
Methodological Recommendations
- Analytical Validation : Combine NMR, HRMS, and X-ray crystallography to resolve structural ambiguities in derivatives .
- In Silico Screening : Use molecular dynamics simulations to predict conformational stability and docking poses before synthesizing analogs .
- Scale-Up Strategies : Replace batch reactors with flow chemistry for hazardous intermediates (e.g., sulfonyl chlorides) to improve safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
